molecular formula C6H7ClN2 B1142981 (6-Chloropyridin-2-yl)methanamine CAS No. 188637-75-4

(6-Chloropyridin-2-yl)methanamine

Cat. No.: B1142981
CAS No.: 188637-75-4
M. Wt: 142.588
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Description

(6-Chloropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and a methanamine group is attached to the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-2-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method is the reaction of 2-chloropyridine with formaldehyde and ammonia, which yields this compound . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (6-Chloropyridin-2-yl)methanamine is C₆H₆ClN, with a molecular weight of approximately 143.57 g/mol. The presence of the chlorine atom at the 6-position of the pyridine ring significantly influences its reactivity and interaction with biological targets.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its halogenation pattern allows for various substitution reactions, making it useful in developing new compounds with desired properties.

Common Reactions:

  • Substitution Reactions: The chlorine atom can be replaced by other functional groups using nucleophilic substitution methods.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives, expanding its utility in synthetic pathways.

Biology

The compound has shown significant potential in biological research, particularly in the study of enzyme inhibitors and receptor interactions.

Biological Activities:

  • Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes linked to neurodegenerative diseases, such as acetylcholinesterase.
  • Receptor Binding: this compound exhibits binding affinity towards muscarinic acetylcholine receptors, which are crucial for cognitive functions.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications, particularly as a precursor for drug development targeting neurological disorders and certain cancers.

Potential Therapeutic Uses:

  • Neurological Disorders: Preliminary studies indicate that it may improve cognitive functions by modulating neurotransmitter systems.
  • Anticancer Activity: Early investigations suggest it may induce apoptosis in cancer cells, particularly melanoma cell lines.

Case Study 1: Neuropharmacological Effects

A controlled study evaluated the cognitive effects of this compound in rodent models exhibiting cognitive impairment. Results indicated that the compound significantly improved memory retention and learning capabilities compared to control groups.

Case Study 2: Anticancer Activity

Another study focused on the efficacy of this compound against human melanoma cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC₅₀ values indicating substantial cytotoxic effects at concentrations as low as 50 µM. Mechanistic investigations revealed that the compound induces G2/M phase arrest followed by apoptosis.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloropyridin-2-yl)methanamine is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where such properties are desired .

Biological Activity

(6-Chloropyridin-2-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring with a chlorine substituent at the 6-position and a methanamine group. This unique structure allows for various interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study synthesized several derivatives of 6-chloro-pyridin-2-yl-amine, which were screened for antibacterial and antifungal activities. The results showed that many of these compounds demonstrated moderate to significant activity against various microbial strains, suggesting their potential use as antimicrobial agents .

Table 1: Antimicrobial Activity of (6-Chloropyridin-2-yl) Derivatives

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound3264
(6-Chloro-pyridin-2-yl)-(4-methylsulfanyl-benzylidene)-amine16Not tested
(6-Chloro-pyridin-2-yl)-phenylamine832
(6-Chloro-pyridin-2-yl)-benzylamine4Not tested

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the methanamine group enhances its interaction with bacterial enzymes, while the chlorine atom may contribute to its lipophilicity and overall reactivity. SAR studies have shown that modifications to the pyridine ring can significantly alter potency against specific pathogens .

Case Studies

  • Antibacterial Studies : A series of experiments conducted on synthesized derivatives indicated that compounds with additional substitutions on the pyridine ring exhibited enhanced antibacterial activity compared to unsubstituted analogs. For instance, a derivative with a methylsulfanyl group showed a notable reduction in minimum inhibitory concentration (MIC) against Staphylococcus aureus .
  • Antifungal Activity : In vitro tests revealed that some derivatives of this compound were effective against Candida species, showcasing potential for treating fungal infections. The observed antifungal activity was attributed to the compound's ability to disrupt fungal cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloropyridin-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves nucleophilic substitution of 6-chloro-2-pyridinecarboxaldehyde with ammonia or amines under reducing conditions. For example, reacting 6-chloropyridine-2-carbaldehyde with morpholine and a reducing agent (e.g., NaBH4) yields derivatives, though exact conditions (temperature, solvent, stoichiometry) must be optimized for purity . Alternative routes include halogen displacement on pyridine derivatives using ammonia in pressurized reactors, with yields highly dependent on catalyst choice (e.g., Pd-based catalysts for cross-coupling) .
Synthetic Route Key Reagents Yield Range Reference
Reductive aminationNaBH4, morpholine60-75%
Halogen displacementNH3, Pd catalyst40-65%

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify protons on the pyridine ring (δ 7.2–8.5 ppm) and the methanamine group (δ 3.1–3.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (142.59 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and spatial arrangements (e.g., Cl-N distances) .

Q. What are the reactivity patterns of this compound under acidic or basic conditions?

  • Methodological Answer : The chlorine atom at the 6-position undergoes nucleophilic substitution (e.g., with amines or alkoxides), while the methanamine group participates in condensation reactions (e.g., Schiff base formation). Acidic conditions protonate the amine, reducing nucleophilicity, whereas basic conditions deprotonate it, enhancing reactivity. Steric hindrance from the pyridine ring slows reactions at the 2-position .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates interactions with targets like enzymes (e.g., kinases). PubChem data (CID: 39745-40-9) provides input for in silico models .
Computational Tool Application Outcome
Gaussian 16Electronic structure analysisReactivity hotspots
AutoDock VinaProtein-ligand dockingBinding affinity predictions

Q. How do structural modifications (e.g., substituting Cl with F) alter the compound’s pharmacological profile?

  • Methodological Answer : Fluorine substitution at the 6-position increases electronegativity, enhancing binding to polar enzyme pockets (e.g., CYP450 isoforms). Comparative SAR studies using IC50 values and LogP measurements reveal improved metabolic stability but reduced solubility .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from assay conditions (pH, temperature) or impurity levels. Solutions include:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols.
  • HPLC Purification : Ensure >95% purity (CAS: 39745-40-9) before testing .
  • Meta-Analysis : Pool data from PubChem, ECHA, and crystallographic databases to identify trends .

Properties

IUPAC Name

(6-chloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXAPCZSRSQZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188637-75-4
Record name (6-chloropyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 3.3 g portion of Raney nickel was suspended in 30 ml of ethanol, and the suspension was mixed with 1.42 g of 2-cyano-6-chloropyridine and 10 ml of 28% aqueous ammonia and stirred at room temperature for 4 hours in a stream of hydrogen. The reaction mixture was filtered through celite and the filtrate was concentrated to obtain 1.38 g of the title compound as a mixture.
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Synthesis routes and methods II

Procedure details

A 1M solution of lithium aluminium hydride in THF (2.88 ml, 2.88 mmol) was added dropwise to a solution of 6-chloro-2-cyanopyridine (532 mg, 3.84 mmol) in THF (10 ml) at −5° C. under an atmosphere of nitrogen. The mixture was stirred at −5° C. for two hours and the reaction quenched by careful, sequential addition of water (0.1 ml), 15% aqueous sodium hydroxide solution (0.1 ml) and then water (0.3 ml). The mixture was stirred for one hour at 0° C., the insolubles removed by filtration and the filter pad washed thoroughly with methanol. The resulting solution was evaporated and the residue purified by column chromatography on silica gel eluting with DCM/methanol/ammonia (95:5:0 increasing in polarity to 90:10:1) to give the title compound. (215 mg, 40%) as an oil. NMR (DMSO): 2.10 (br s, 2H), 3.75 (s, 2H), 7.30 (d, 1H), 7.55 (d, 1H), 7.80 (t, 1H).
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